Methyl 2-hydroxyhex-3-enoate
Description
Contextualization within Modern Organic Synthesis
In the realm of contemporary organic synthesis, there is a continuous demand for efficient and selective methods to construct complex molecular architectures. Compounds that possess multiple, orthogonally reactive functional groups are particularly prized as they allow for sequential chemical transformations. Methyl 2-hydroxyhex-3-enoate fits this description, offering a platform for a variety of chemical reactions. The IUPAC name for this compound is methyl (E)-2-hydroxyhex-3-enoate, indicating a specific stereochemistry of the double bond. sigmaaldrich.com
The strategic placement of the hydroxyl group at the alpha position to the ester and in proximity to the double bond allows for a range of synthetic manipulations. These include, but are not limited to, oxidation, reduction, and various coupling reactions. The presence of these functional groups in a relatively simple six-carbon chain makes it an attractive starting material for the synthesis of natural products and their analogues.
Significance as a Versatile Synthetic Intermediate
The utility of a synthetic intermediate is defined by its ability to be transformed into a wide array of other compounds. While direct research on this compound is not extensively documented, the reactivity of closely related structures underscores its potential versatility. For instance, similar α,β-unsaturated hydroxy esters are key precursors in various synthetic campaigns.
The reactivity of this compound can be anticipated based on its constituent functional groups. The alkene can participate in reactions such as hydrogenation, epoxidation, and metathesis. The hydroxyl group can be acylated, etherified, or oxidized to a ketone. The ester functionality can be hydrolyzed, aminated, or reduced to an alcohol. This multifunctionality allows for the divergent synthesis of a variety of more complex molecules from a single starting material.
Role in the Elaboration of Complex Organic Molecules
The true value of a synthetic building block is demonstrated in its application to the synthesis of complex, often biologically active, molecules. While a direct total synthesis using this compound is not prominently reported, the use of analogous compounds is well-established. For example, the chemoenzymatic synthesis of Rugulactone, a natural product with significant biological activity, utilizes a related intermediate, methyl 3-hydroxyhex-5-enoate. mdpi.comresearchgate.net In this synthesis, the hydroxy-enoate moiety is a critical component that is further elaborated to construct the final complex structure.
Similarly, other structurally related compounds, such as derivatives of hydroxyhexenoic acid, have been employed in the synthesis of bioactive molecules. For example, lipase-catalyzed resolutions of compounds like methyl (2E, 4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate are used to generate chiral building blocks for the synthesis of amino sugars. researchgate.net These examples highlight the potential of the this compound scaffold in the assembly of intricate molecular frameworks.
Relevance as a Potential Precursor for Advanced Chemical Building Blocks
Beyond its direct use in total synthesis, this compound can serve as a precursor to other valuable synthetic building blocks. Through stereoselective reactions, it is possible to generate chiral derivatives of this compound, which are highly sought after in asymmetric synthesis. For instance, enzymatic reductions or resolutions can provide access to enantiomerically pure forms of the molecule.
The transformation of this compound into other building blocks can be envisaged through various chemical pathways. For example, ozonolysis of the double bond could lead to the formation of smaller, functionalized fragments. Alternatively, tandem reactions, such as aza-Michael addition followed by cyclization, could provide access to heterocyclic systems. The ability to convert a relatively simple molecule into more complex and functionally dense building blocks is a testament to its potential in advancing chemical synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-hydroxyhex-3-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h4-6,8H,3H2,1-2H3 |
InChI Key |
FRINUAXBWOEPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(C(=O)OC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Hydroxyhex 3 Enoate and Its Stereoisomers
Chemoenzymatic and Biocatalytic Approaches to Chiral Methyl 2-hydroxyhex-3-enoate Derivatives
The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to the production of enantiomerically pure compounds. nih.gov Biocatalysis, the use of natural catalysts like enzymes, provides high selectivity under mild reaction conditions, which is particularly advantageous for the synthesis of chiral molecules. mdpi.com
Stereoselective Enzymatic Reductions of Precursors
A key strategy for the synthesis of chiral this compound is the stereoselective reduction of a prochiral precursor, such as methyl 2-oxohex-3-enoate. Ketoreductases (KREDs) are a class of enzymes that have demonstrated exceptional efficacy in the asymmetric reduction of carbonyl compounds to produce chiral alcohols with high enantiomeric and diastereomeric purity. nih.govalaska.edu
In a study on the chemoenzymatic synthesis of the natural product rugulactone, the asymmetric reduction of a structurally related precursor, methyl 3-oxohex-5-enoate, was investigated using a panel of NADPH-dependent ketoreductases. mdpi.com This reaction is analogous to the reduction required to form the hydroxyl group at the C2 position of this compound. The screening identified several highly stereoselective ketoreductases that efficiently catalyzed the reduction to the corresponding (S)-hydroxy ester in high conversion and with excellent enantiomeric excess (ee). mdpi.com These findings suggest that a similar enzymatic screening approach would be highly effective for the synthesis of specific enantiomers of this compound from its corresponding ketoester precursor.
The results from the screening of ketoreductases for the reduction of methyl 3-oxohex-5-enoate are summarized in the table below, illustrating the potential of these biocatalysts for the synthesis of chiral hydroxy esters.
| Ketoreductase (Kred) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|
| Kred-A1C | >99 | >99 | S |
| Kred-A1D | >99 | >99 | S |
| Kred-119 | >99 | >99 | S |
| Kred-B1F | >99 | 94 | S |
| Kred-101 | >99 | 92 | S |
Data sourced from a study on the enzymatic reduction of methyl 3-oxohex-5-enoate, a structural analogue of the precursor to this compound. mdpi.com
Development of Novel Biocatalysts for Asymmetric Synthesis
The field of biocatalysis is continually advancing, with ongoing efforts in the discovery and engineering of novel enzymes with improved activity, stability, and substrate scope. acs.org Techniques such as directed evolution and rational design are employed to tailor enzymes for specific industrial applications, including the synthesis of chiral pharmaceuticals. mdpi.com For the synthesis of β,γ-unsaturated α-hydroxy esters like this compound, the development of new ketoreductases or other suitable enzymes with high selectivity for the specific substrate would be of significant interest. Furthermore, the application of other enzyme classes, such as lipases for the kinetic resolution of racemic mixtures of this compound or its derivatives, represents another viable biocatalytic strategy. mdpi.comresearchgate.net
Chiral Synthesis of this compound: Strategies for Enantiomeric and Diastereomeric Control
In addition to biocatalytic methods, several established strategies in asymmetric chemical synthesis can be employed to control the stereochemistry of this compound. These methods rely on the use of chiral auxiliaries, enantioselective catalysts, or diastereoselective reactions.
Asymmetric Induction Techniques Employing Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully used in a wide range of asymmetric reactions, including the synthesis of α-hydroxy acids and their derivatives. wikipedia.orgnih.gov
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, for example, by forming an amide. The chiral environment provided by the auxiliary would then direct the stereoselective introduction of the hydroxyl group or the formation of the carbon-carbon double bond, followed by removal of the auxiliary to afford the desired enantiomer of the target compound. york.ac.uk
Enantioselective Catalysis in this compound Synthesis
Enantioselective catalysis involves the use of a chiral catalyst to produce a chiral product from an achiral or racemic substrate. organic-chemistry.org This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer.
A notable example is the organocatalytic, three-step synthesis of α-hydroxy-(E)-β,γ-unsaturated esters developed by Hess and Posner. nih.govresearchgate.netacs.org This method involves the asymmetric α-selenylation of an aldehyde, followed by a Wittig reaction and a researchgate.netacs.org-sigmatropic rearrangement to yield the target compounds with high enantiomeric excess. nih.govacs.orgacs.org This strategy is broadly applicable and could be adapted for the synthesis of enantiomerically pure this compound.
The table below presents data from the study by Hess and Posner, showcasing the effectiveness of this method for a variety of substrates.
| Substrate Aldehyde | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Propanal | Methyl 2-hydroxypent-3-enoate | 55 | 96 |
| Butanal | This compound | 65 | 97 |
| Pentanal | Methyl 2-hydroxyhept-3-enoate | 63 | 97 |
| Hexanal | Methyl 2-hydroxyoct-3-enoate | 60 | 96 |
| Isovaleraldehyde | Methyl 2-hydroxy-5-methylhex-3-enoate | 43 | 94 |
Data adapted from Hess, L. C., & Posner, G. H. (2010). Asymmetric, Organocatalytic, Three-Step Synthesis of α-Hydroxy-(E)-β,γ-unsaturated Esters. Organic Letters, 12(9), 2246–2249. nih.govresearchgate.netacs.orgacs.org
Diastereoselective Synthesis of this compound Analogues
When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is a significant synthetic challenge. Diastereoselective synthesis aims to produce one diastereomer in preference to others. For analogues of this compound that may contain additional stereocenters, diastereoselective methods are essential.
Various strategies can be employed, such as substrate-controlled diastereoselection, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. sci-hub.se For instance, the reduction of a keto group can be influenced by a nearby stereocenter, leading to the preferential formation of one diastereomer of the resulting alcohol. Reagent-controlled diastereoselection, on the other hand, utilizes a chiral reagent to favor the formation of a specific diastereomer. sci-hub.se The synthesis of complex natural products often relies on a combination of these techniques to construct the desired stereochemical architecture. researchgate.netsigmaaldrich.com
Catalytic Routes for the Synthesis of this compound
The synthesis of functionalized molecules such as this compound relies heavily on catalytic methods to ensure efficiency, selectivity, and control over stereochemistry. Catalysis, by providing alternative reaction pathways with lower activation energies, is paramount in both laboratory-scale synthesis and potential industrial applications. The primary catalytic strategies involve transition metals, small organic molecules (organocatalysis), and solid-supported catalysts (heterogeneous catalysis).
Transition Metal-Catalyzed Methodologies
Transition metal catalysts are powerful tools for forging carbon-carbon and carbon-heteroatom bonds with high precision. For a molecule like this compound, which contains multiple functional groups and a stereocenter, transition metal catalysis offers several potential synthetic routes. These can include cross-coupling reactions, allylic functionalization, and selective reductions. sioc-journal.cngfzxb.org
Palladium-catalyzed reactions are particularly relevant. For instance, an oxidative Pd-catalyzed ring closure, followed by hydrogenation, has been used to create chiral tetrahydropyran-4-one structures, demonstrating palladium's utility in managing stereocenters in complex molecules. researchgate.net A hypothetical approach to this compound could involve the palladium-catalyzed allylic hydroxylation of a suitable hexenoate precursor. Another strategy is the bicarbonylation of aryl halides using palladium catalysts to form α-keto acid esters, which can then be selectively reduced to the corresponding α-hydroxy esters. mdpi.com
Ruthenium catalysts are renowned for their application in asymmetric hydrogenation. While often used for the reduction of β-keto esters, the development of Ru-atropisomeric ligand complexes, such as Ru-SYNPHOS, allows for the highly enantioselective hydrogenation of achiral β-keto esters to set a chiral hydroxyl group. researchgate.net A similar strategy could be envisioned for the reduction of a corresponding α-keto-γ,δ-unsaturated ester precursor to yield the target molecule with high optical purity.
The table below summarizes representative transition metal-catalyzed reactions relevant to the synthesis of α-hydroxy esters and their unsaturated analogues.
| Catalyst System | Substrate Type | Transformation | Key Outcome |
| Palladium (Pd) complexes | Aryl Halides | Bicarbonylation / Alcoholysis | Forms α-keto esters, precursors to α-hydroxy esters. mdpi.com |
| Ruthenium (Ru) with Chiral Ligands (e.g., SYNPHOS, MeO-BIPHEP) | β-Keto Esters | Asymmetric Hydrogenation | Produces chiral β-hydroxy esters with high enantioselectivity (>99% ee). researchgate.net |
| Copper (Cu) Bromide / TEMPO | Allylic Alcohols | Aerobic Oxidation / Oxyamination | Forms γ-amino unsaturated aldehydes, which can be converted to esters. rsc.org |
| Rhenium (Re) on Carbon or Alumina | Hexanoic Acid | Catalytic Hydrogenation | Produces 1-hexanol (B41254) and hexyl hexanoate, demonstrating C6 chain functionalization. mdpi.comresearchgate.net |
Organocatalytic Approaches
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis. For the synthesis of chiral molecules, organocatalysis offers the significant advantage of avoiding potentially toxic or expensive heavy metals.
A relevant strategy for synthesizing a molecule like this compound is the functionalization of unsaturated aldehydes or ketones. For example, a combined metal-organocatalytic system has been reported for the γ-oxyamination of unsaturated aldehydes. rsc.org In this process, an organocatalyst like (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether directs the stereoselective addition to the double bond. rsc.org The resulting aldehyde can then be oxidized and esterified to the final methyl ester product.
Another potential organocatalytic route involves the atroposelective formation of biaryls via aldol (B89426) condensation or Michael/Henry domino reactions, which showcases the power of organocatalysts in complex stereoselective transformations that could be adapted for advanced intermediates. beilstein-journals.org
The following table details organocatalytic approaches applicable to the synthesis of chiral unsaturated esters.
| Organocatalyst | Substrate Type | Transformation | Key Outcome |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Unsaturated Aldehyd | γ-Oxyamination | Stereoselective formation of a C-O bond at the γ-position. rsc.org |
| Chiral Phosphoric Acid (CPA) | Indolylnaphthols and Propargylic Alcohols | Atroposelective Reaction | Creates axial chirality with high diastereo- and enantioselectivity. beilstein-journals.org |
| N-Heterocyclic Carbenes (NHCs) | Ynals and Urazoles | (3+2) Annulation | Construction of N-N-axially chiral pyrroles and indoles. beilstein-journals.org |
Heterogeneous Catalysis in Relevant Synthetic Pathways
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer significant practical advantages, including ease of separation from the reaction mixture and potential for recyclability and reuse. acs.orgacs.org These features are highly desirable for industrial-scale and sustainable chemical production.
For the synthesis of α-hydroxy esters, heterogeneous catalysts are primarily employed in hydrogenation and oxidation reactions. The enantioselective hydrogenation of α-ketoesters to α-hydroxy esters can be achieved with high optical yields (>90%) using platinum-alumina (Pt-alumina) catalysts modified with cinchona alkaloids. researchgate.net This method provides a direct and efficient pathway to the core functional group of the target molecule under mild conditions.
In another approach, hydrotalcite-supported bimetallic catalysts (e.g., CuMn/HT) have been developed for the aerobic oxidative esterification of α-hydroxy ketones to α-keto esters, using molecular oxygen as a green oxidant. acs.orgacs.org Zirconia (ZrO2) nanoparticles have also been reported as a highly efficient and reusable heterogeneous catalyst for the chemoselective reduction of α-keto esters to α-hydroxy esters using NaBH4 as a reductant in environmentally benign solvents like methanol (B129727). bohrium.com
This table summarizes key heterogeneous catalytic systems relevant to the synthesis of the α-hydroxy ester functional group.
| Catalyst System | Substrate Type | Transformation | Key Features |
| Cinchona Alkaloid-Modified Pt-Alumina | α-Ketoesters | Asymmetric Hydrogenation | High optical yields (>90% ee); mild conditions (0°C, 1-25 bar H2). researchgate.net |
| CuMn/Hydrotalcite (CuMn/HT) | α-Hydroxy Ketones and Alcohols | Aerobic Oxidative Esterification | Uses O2 as oxidant; catalyst is recyclable; avoids additives. acs.orgacs.org |
| Zirconia (ZrO2) Nanoparticles | α-Keto Esters | Chemoselective Reduction | High conversion (83-99%) in short reaction times (20-25 min); catalyst is reusable. bohrium.com |
Investigation of Sustainable and Renewable Feedstock Approaches
Utilization of Biomass-Derived Precursors
Biomass represents a vast and renewable source of carbon for the chemical industry. rsc.orgresearchgate.net Several platform molecules derived from biomass could serve as potential starting materials for the synthesis of this compound.
One of the most promising precursors is Methyl 2-hydroxybut-3-enoate (methyl vinyl glycolate), a platform molecule that can be produced from the zeolite-catalyzed degradation of simple sugars. google.com This C4 molecule already contains the α-hydroxy ester and the vinyl group, providing a strong foundation for a subsequent two-carbon chain elongation to form the C6 backbone of the target compound.
Another relevant biomass-derived feedstock is hexanoic acid, which can be produced via the fermentation of agricultural waste such as grape pomace. mdpi.comresearchgate.net A synthetic pathway starting from bio-derived hexanoic acid would require the introduction of the hydroxyl group at the α-position and the double bond at the C3-C4 position, a challenging but potentially sustainable route. Furthermore, microorganisms can be genetically engineered to produce a variety of polyhydroxyalkanoates (PHAs), including copolymers containing 3-hydroxyhexanoate (B1247844) units, from renewable feedstocks like glucose. mdpi.comacs.org These biopolymers could potentially be broken down to yield chiral C6 building blocks.
The table below outlines potential biomass-derived precursors and their relevance.
| Precursor | Biomass Source | Relevance to Synthesis |
| Methyl 2-hydroxybut-3-enoate | Sugars (e.g., via zeolite catalysis) | C4 analogue containing the key α-hydroxy-unsaturated ester moiety. google.com |
| Hexanoic Acid | Fermentation of agri-food waste (e.g., grape pomace) | Provides a renewable C6 carbon backbone. mdpi.comresearchgate.net |
| Polyhydroxyalkanoates (PHAs) | Microbial fermentation of sugars or fatty acids | Can contain 3-hydroxyhexanoate monomers, providing a potential source of chiral C6 building blocks. mdpi.comacs.org |
| Triacetic Acid Lactone (TAL) | Microbial fermentation of sugars | A C6 platform molecule that can be derived from biological sources. rsc.org |
Green Chemistry Principles in Synthetic Route Design
Designing a synthesis for this compound should be guided by the 12 Principles of Green Chemistry, which aim to make chemical processes more environmentally benign. acs.orgtmv.ac.in
The application of these principles directly influences the choice of synthetic strategy. For example, the use of catalytic methods (Principle 9) is inherently greener than using stoichiometric reagents, as it reduces waste. acs.org The high atom economy (Principle 2) of addition reactions, such as the hydrogenation of a keto-ester, is preferable to substitution or elimination reactions that generate byproducts. acs.org
The choice of solvents and reaction conditions is also critical. Utilizing safer solvents like water or ethanol, or designing solvent-free reaction conditions, addresses Principle 5. bohrium.comtmv.ac.inimist.ma The use of molecular oxygen as an oxidant in heterogeneous catalysis is a prime example of employing a less hazardous reagent (Principle 3). acs.orgwordpress.com
Ultimately, the greenest approach integrates multiple principles, starting with a renewable feedstock (Principle 7), using a highly efficient and recyclable catalyst (Principle 9), minimizing energy requirements (Principle 6), and designing the final product for minimal toxicity (Principle 4). rsc.orgtmv.ac.in
The following table connects green chemistry principles to the synthetic methodologies discussed.
| Green Chemistry Principle | Application in Synthesis of this compound |
| 2. Atom Economy | Preferring addition reactions (e.g., hydrogenation) over eliminations to maximize incorporation of reactant atoms into the final product. acs.org |
| 3. Less Hazardous Chemical Synthesis | Using O2 as a benign oxidant instead of stoichiometric heavy-metal oxidants. acs.orgwordpress.com |
| 5. Safer Solvents & Auxiliaries | Employing environmentally friendly solvents like methanol/ethanol or developing solvent-free processes. bohrium.comimist.ma |
| 7. Use of Renewable Feedstocks | Starting from biomass-derived precursors like methyl 2-hydroxybut-3-enoate or hexanoic acid. rsc.orggoogle.com |
| 9. Catalysis | Employing transition metal, organo-, or heterogeneous catalysts over stoichiometric reagents to reduce waste and improve efficiency. researchgate.netacs.orgtmv.ac.in |
Mechanistic Investigations and Reactivity Studies of Methyl 2 Hydroxyhex 3 Enoate
Chemical Transformations Involving the Hydroxyl Functionality
The secondary hydroxyl group in methyl 2-hydroxyhex-3-enoate is a key site for various chemical modifications, including oxidation, reduction, and derivatization reactions.
The secondary alcohol moiety of this compound can be selectively oxidized to the corresponding ketone, methyl 2-oxohex-3-enoate. The choice of oxidizing agent is crucial to prevent unwanted side reactions at the carbon-carbon double bond. Mild, selective reagents are generally preferred for this transformation.
Conversely, the reduction of a hydroxyl group is not a typical transformation. However, it can be achieved indirectly by conversion to a leaving group followed by hydrogenolysis.
Table 1: Selective Oxidation of the Hydroxyl Group
| Reagent Class | Specific Example(s) | Product |
|---|---|---|
| Chromium-based Reagents | Pyridinium chlorochromate (PCC) | Methyl 2-oxohex-3-enoate |
| Hypervalent Iodine Reagents | Dess-Martin periodinane (DMP) | Methyl 2-oxohex-3-enoate |
The hydroxyl group serves as a versatile handle for derivatization through esterification and etherification, which are often employed as protection strategies during multi-step syntheses.
Esterification: The hydroxyl group can be readily converted into an ester by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. Biocatalytic methods, using lipases, also offer a highly selective means of acylation, often with high enantioselectivity for racemic mixtures. researchgate.net For instance, lipase-assisted acylation is a known method for resolving racemic alcohols similar in structure. researchgate.net
Etherification: Protection of the hydroxyl group as an ether is commonly achieved by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or by reaction with a silyl (B83357) halide to form a silyl ether. In the synthesis of related natural products, a secondary hydroxyl group was successfully protected as a tert-butyl ether. oup.com
Table 2: Derivatization of the Hydroxyl Group
| Reaction Type | Reagent(s) | Functional Group Formed |
|---|---|---|
| Esterification | Acetyl chloride, pyridine | Acetate ester |
| Esterification (enzymatic) | Vinyl acetate, Lipase (e.g., CAL-B) | Acetate ester researchgate.net |
| Etherification (Silyl) | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | TBDMS ether |
Reactivity at the Carbon-Carbon Double Bond
The β,γ-carbon-carbon double bond in this compound is susceptible to various addition reactions and can participate in carbon-carbon bond-forming processes like metathesis.
Electrophilic Addition: The electron-rich double bond readily undergoes electrophilic addition. libretexts.orglibretexts.org In reactions with hydrogen halides (HX), the addition is expected to follow Markovnikov's rule. openstax.org Protonation of the double bond will preferentially form the more stable carbocation, which is then attacked by the halide nucleophile. Due to the proximity of the hydroxyl and ester groups, the electronic effects on carbocation stability would favor the formation of a cation at the C4 position, leading to the addition of the nucleophile at this site.
Nucleophilic Addition: Direct nucleophilic attack on the unactivated β,γ-double bond is generally unfavorable. However, under certain conditions, such as catalysis by a transition metal, nucleophilic addition could be induced. More commonly, the double bond might first isomerize to the α,β-position, creating a conjugated system (methyl 2-hydroxyhex-2-enoate). This α,β-unsaturated ester would then be highly susceptible to 1,4-conjugate nucleophilic addition (Michael addition). libretexts.org
Table 3: Addition Reactions at the C=C Double Bond
| Reaction Type | Reagent(s) | Expected Major Product (Postulated) | Theoretical Principle |
|---|---|---|---|
| Electrophilic Addition | HBr | Methyl 4-bromo-2-hydroxyhexanoate | Markovnikov's Rule openstax.org |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Methyl 2,4-dihydroxyhexanoate | Anti-Markovnikov Hydroxylation |
While specific cycloaddition studies on this compound are not widely reported, its structure suggests potential for such reactions. As a dienophile, its reactivity in Diels-Alder reactions would be influenced by the electronic nature of its substituents.
Regarding polymerization, direct polymerization through the double bond can be challenging. However, related α-hydroxy-β,γ-unsaturated esters have been used in olefin metathesis reactions. For example, a related compound, methyl 2-hydroxybut-3-enoate, undergoes self-metathesis to form a C8 diester, which serves as a monomer for the production of polyesters. google.com This suggests that this compound could potentially undergo similar transformations to create precursors for polymers. Furthermore, the vinyl groups on polymers can be modified post-polymerization, for instance, through hydroxylation via hydroboration-oxidation. researchgate.net
Transformations of the Methyl Ester Group
The methyl ester group is a classic carbonyl functionality that can undergo nucleophilic acyl substitution. The most common transformations are hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxyhex-3-enoic acid, under either acidic or basic (saponification) conditions. thieme-connect.de Basic hydrolysis is typically irreversible due to the deprotonation of the resulting carboxylic acid.
Transesterification: By reacting with another alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for a different alkyl group. This process is often used to modify the properties of the ester or to introduce different functional handles.
Reduction: The ester can be reduced to the corresponding primary alcohol, hex-3-ene-1,2-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This reaction proceeds via the reduction of the ester to an aldehyde, which is then further reduced to the alcohol. youtube.com
Table 4: Transformations of the Methyl Ester Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Saponification (Hydrolysis) | NaOH, H₂O then H₃O⁺ | 2-Hydroxyhex-3-enoic acid thieme-connect.de |
| Transesterification | Benzyl alcohol, H⁺ catalyst | Benzyl 2-hydroxyhex-3-enoate |
| Reduction | LiAlH₄, THF then H₃O⁺ | Hex-3-ene-1,2-diol youtube.com |
Transesterification and Saponification Kinetics
The conversion of esters through transesterification and their hydrolysis via saponification are fundamental reactions in organic synthesis. The kinetics of these processes are influenced by the substrate's structure, the reagents used, and the reaction conditions.
Saponification is the hydrolysis of an ester under basic conditions, a reaction that is effectively irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org The rate of saponification is dependent on several factors, including the solvent system. Studies have shown that using dipolar aprotic solvents can enhance the rate of ester saponification. researchgate.net The process for many esters involves competitive and consecutive reactions, where the rate constants for each step can be determined. frontiersin.org Although precise rate constants for this compound are not documented in the reviewed literature, data from related unsaturated and hydroxy esters provide insight into the expected kinetics.
Below is a table of representative kinetic data for the saponification of various esters, illustrating the influence of structure on reaction rates.
| Ester | Temperature (°C) | Solvent | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
| Ethyl Acetate | 25 | 85% Ethanol(aq) | 1.1 x 10⁻² | researchgate.net |
| Ethyl Crotonate (α,β-unsaturated) | 25 | 85% Ethanol(aq) | 8.8 x 10⁻⁴ | researchgate.net |
| Methyl Glycolate (B3277807) (α-hydroxy) | 25 | Water | ~2.7 | soton.ac.uk |
| Methyl Salicylate (ortho-hydroxy) | 30 | 72% Acetone(aq) | 1.3 x 10⁻³ | |
| This table presents data for analogous compounds to illustrate general kinetic trends, as specific data for this compound was not found in the searched literature. |
Nucleophilic Substitution Reactions at the Carbonyl Center
The ester functional group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This class of reactions, known as nucleophilic acyl substitution , is characteristic of carboxylic acid derivatives. libretexts.orgyoutube.com The general mechanism involves two principal steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, methoxide) to regenerate the carbonyl double bond. masterorganicchemistry.compressbooks.pub
The feasibility of this substitution is largely dependent on the relative basicity of the nucleophile (Nu⁻) and the leaving group (CH₃O⁻). A successful reaction occurs when the leaving group is a weaker base than the incoming nucleophile. pressbooks.pub
A wide array of nucleophiles can participate in this reaction. Common examples include:
Oxygen Nucleophiles: Hydroxide (saponification), alkoxides (transesterification), and water (hydrolysis).
Nitrogen Nucleophiles: Ammonia and amines to form amides.
Carbon Nucleophiles: Organometallic reagents like Grignard reagents can add twice, first substituting the methoxy (B1213986) group and then adding to the resulting ketone.
Hydride Nucleophiles: Reagents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol.
The presence of the α-hydroxyl and β,γ-alkene moieties in this compound can influence the reaction. The α-hydroxyl group could potentially be deprotonated under basic conditions, creating a competing nucleophilic site. The β,γ-unsaturation is generally less electronically coupled to the carbonyl than in α,β-unsaturated systems, but its presence opens possibilities for tandem or cascade reactions where both functional groups participate. nih.govlibretexts.org
Rearrangement Pathways and Cascade Reactions
The unique arrangement of functional groups in this compound makes it a candidate for various molecular rearrangements and complex cascade sequences, enabling the rapid construction of intricate molecular architectures.
Investigations into Meyer-Schuster Type Rearrangements and Analogues
The classical Meyer-Schuster rearrangement involves the acid-catalyzed conversion of a propargylic (alkynyl) alcohol into an α,β-unsaturated carbonyl compound through a 1,3-hydroxyl shift via an allenol intermediate. researchgate.netresearchgate.net this compound, being an allylic alcohol, does not undergo a direct Meyer-Schuster rearrangement. However, it can participate in analogous 1,3-transpositions of allylic alcohols, which are also known to be catalyzed by various metal complexes and Brønsted acids. researchgate.net
These allylic rearrangements can be synthetically useful. For example, boronic acids have been shown to catalyze the 1,3-transposition of allylic alcohols under mild, metal-free conditions. researchgate.net While specific studies on Meyer-Schuster analogues for this compound are not detailed in the available literature, the fundamental reactivity pattern of allylic alcohols suggests such pathways are plausible. Other sigmatropic rearrangements, such as the nih.govnih.gov-Wittig rearrangement, can transform allylic oxy-ethers into γ,δ-unsaturated α-hydroxy esters, representing another class of rearrangements accessible from derivatives of this structural type. nih.gov
Development of Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. epfl.chtcichemicals.com This strategy is prized for its atom economy and ability to rapidly generate molecular complexity. tcichemicals.com
This compound is an excellent substrate for the rational design of MCRs and cascade reactions due to its distinct reactive sites: the nucleophilic hydroxyl group, the electrophilic ester carbonyl, and the alkene double bond. epfl.ch While no MCRs explicitly using this compound have been found, its potential can be inferred from reactions with similar substrates.
As a Nucleophile: The hydroxyl group can initiate a sequence by reacting with an electrophile, such as an aldehyde in a Passerini or Ugi-type reaction. rug.nl
As an Electrophile: The ester carbonyl can be attacked by various nucleophiles.
Alkene Reactivity: The double bond can act as a Michael acceptor (if isomerized to the α,β-position) or participate in cycloadditions or other addition reactions. libretexts.orgsciforum.net
Cascade reactions, where the formation of an initial intermediate triggers a series of subsequent intramolecular transformations, are also conceivable. whiterose.ac.ukntu.edu.sg For example, an initial intermolecular reaction at one site could be followed by an intramolecular cyclization involving another functional group within the molecule, a strategy widely used to form heterocyclic and macrocyclic structures. ntu.edu.sgmdpi.com The development of such sequences using versatile building blocks like this compound remains a fertile area for synthetic innovation.
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 Hydroxyhex 3 Enoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For Methyl 2-hydroxyhex-3-enoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons of the methyl ester, the ethyl group, the vinylic protons, the methine proton at the hydroxyl-bearing carbon, and the hydroxyl proton itself.
The chemical shift (δ) of each proton is influenced by the electron density of its local environment. For instance, the protons on the carbon double bond (vinylic protons) would appear at a lower field (higher ppm) compared to the protons of the terminal methyl group due to the deshielding effect of the π-system. oregonstate.edu The proton attached to the carbon bearing the hydroxyl group (H-2) would also be deshielded. The multiplicity of each signal, determined by the number of neighboring protons (n+1 rule), would reveal the connectivity between adjacent carbons. For example, the vinylic proton at C-4 would likely appear as a multiplet due to coupling with the protons at C-3 and C-5.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | ~4.2 - 4.4 | Doublet of doublets (dd) | J(H2,H3) = ~5-7, J(H2,OH) = ~3-5 |
| H-3 | ~5.6 - 5.8 | Multiplet (m) | J(H3,H2) = ~5-7, J(H3,H4) = ~15 (trans) |
| H-4 | ~5.7 - 5.9 | Multiplet (m) | J(H4,H3) = ~15 (trans), J(H4,H5) = ~7-9 |
| H-5 | ~2.0 - 2.2 | Quintet (quint) | J(H5,H4) = ~7-9, J(H5,H6) = ~7.5 |
| H-6 | ~0.9 - 1.1 | Triplet (t) | J(H6,H5) = ~7.5 |
| OCH₃ | ~3.7 - 3.8 | Singlet (s) | - |
| OH | Variable (broad singlet) | Broad singlet (br s) | J(OH,H2) = ~3-5 |
Note: This is a hypothetical data table based on typical values for similar structures. Actual values may vary.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single line. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, providing valuable information about the functional groups present.
For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the two vinylic carbons, the carbon bearing the hydroxyl group, the carbons of the ethyl group, and the methyl ester carbon. The carbonyl carbon would appear at the lowest field (~170-175 ppm), while the aliphatic carbons of the ethyl group would be found at the highest field (~10-30 ppm). libretexts.orgoregonstate.edu
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~172 - 175 |
| C-2 (CH-OH) | ~70 - 75 |
| C-3 (=CH) | ~128 - 132 |
| C-4 (=CH) | ~130 - 135 |
| C-5 (CH₂) | ~25 - 30 |
| C-6 (CH₃) | ~12 - 15 |
| OCH₃ | ~51 - 53 |
Note: This is a hypothetical data table based on typical values for similar structures. Actual values may vary.
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₇H₁₂O₃), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the molecular formula.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [C₇H₁₂O₃ + H]⁺ | 145.0865 |
| [C₇H₁₂O₃ + Na]⁺ | 167.0684 |
Note: These are the calculated exact masses for the protonated and sodiated adducts.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" of the molecule and gives valuable insights into its structure.
For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, the loss of the methoxy (B1213986) group (•OCH₃) or methanol (B129727) (CH₃OH) from the ester functionality, and cleavage of the carbon-carbon bonds in the hexenoate chain. The fragmentation of α-hydroxy esters often involves characteristic cleavages adjacent to the hydroxyl group. researchgate.netmdpi.com Analysis of these fragmentation pathways would further corroborate the structure determined by NMR.
Expected Key Fragment Ions in the MS/MS Spectrum of [C₇H₁₂O₃ + H]⁺
| m/z | Possible Fragment |
| 127.0759 | [M + H - H₂O]⁺ |
| 113.0603 | [M + H - CH₃OH]⁺ |
| 85.0286 | [M + H - H₂O - C₂H₄O]⁺ or [C₄H₅O₂]⁺ |
| 57.0335 | [C₃H₅O]⁺ |
Note: This is a hypothetical fragmentation table. The actual fragments and their relative intensities would depend on the ionization method and collision energy.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), ester (C=O, C-O), and carbon-carbon double bond (C=C) functionalities.
The primary vibrational modes and their expected absorption regions are:
O-H Stretching: The hydroxyl group will give rise to a strong and broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In a dilute solution, a sharper, free -OH peak might be observed around 3600 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear in the 3000-2850 cm⁻¹ region. The vinylic C-H stretch (associated with the C=C bond) is expected at a slightly higher frequency, typically between 3100-3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretch of the ester group is one of the most intense and characteristic bands in the IR spectrum. For an α,β-unsaturated ester, this band is typically found in the range of 1730-1715 cm⁻¹. spcmc.ac.inlibretexts.orgvscht.cz This is a lower frequency compared to saturated aliphatic esters (1750-1735 cm⁻¹) due to the delocalization of π-electrons from the C=C bond to the C=O bond, which weakens the carbonyl double bond. spcmc.ac.inlibretexts.org
C=C Stretching: The carbon-carbon double bond stretching vibration is expected to produce a medium-to-weak absorption band in the 1680-1640 cm⁻¹ region. vscht.cz Its intensity is variable and can sometimes be weak in symmetrically substituted alkenes.
C-O Stretching: Two C-O stretching vibrations are associated with the ester group. The C-O stretch between the carbonyl carbon and the oxygen atom typically appears as a strong band in the 1300-1000 cm⁻¹ range. libretexts.org
O-H Bending: The in-plane bending of the O-H group is found in the 1440-1395 cm⁻¹ region, often overlapping with C-H bending vibrations.
A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a more precise assignment of these bands and offer insights into the molecule's conformational properties. mdpi.comutah.edu
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | Medium |
| Alkane (-C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Ester (C=O) | C=O Stretch | 1730 - 1715 | Strong |
| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Medium to Weak |
| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from a ground electronic state to an excited state upon absorption of UV or visible light. The structural part of the molecule responsible for this absorption is known as a chromophore.
In this compound, the chromophore is the α,β-unsaturated ester system. This conjugated system gives rise to an intense π → π* (pi to pi antibonding) electronic transition. hnue.edu.vngdckulgam.edu.in For α,β-unsaturated esters, the maximum absorption wavelength (λmax) for this transition is typically observed around 195-207 nm. gdckulgam.edu.inslideshare.net The presence of alkyl substituents on the double bond can cause a bathochromic (red) shift, moving the λmax to a longer wavelength, an effect that can be predicted using Woodward-Fieser rules. gdckulgam.edu.inslideshare.net
The carbonyl group also possesses non-bonding electrons (n-electrons) on the oxygen atom, which can undergo a lower-energy n → π* (non-bonding to pi antibonding) transition. These transitions are generally much weaker (lower molar absorptivity, ε) than π → π* transitions and can sometimes be obscured by the more intense absorption. hnue.edu.vn
The position of the λmax is sensitive to the solvent polarity. gdckulgam.edu.in The π → π* transition band is often affected by the polarity of the solvent, which needs to be reported when documenting spectral data. By analyzing the UV-Vis spectrum, one can confirm the presence of the conjugated system and study the effects of its chemical environment.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | α,β-Unsaturated Ester | ~200 - 220 | High |
| n → π | Carbonyl Group (C=O) | ~280 - 300 | Low |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment
This compound contains a chiral center at the carbon atom bearing the hydroxyl group (C2). The determination of the absolute configuration (R or S) of this stereocenter is crucial. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for this purpose. researchgate.net
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots the difference in molar absorptivity (Δε) against wavelength. The resulting positive or negative bands, known as Cotton effects, are unique to a specific enantiomer.
For a molecule like this compound, the absolute configuration can be determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. acs.org This process typically involves:
Computational modeling (e.g., using DFT) to determine the stable conformers of the molecule.
Calculation of the theoretical ECD spectrum for a specific enantiomer (e.g., the R-enantiomer) by averaging the spectra of its stable conformers.
Comparison of the sign and shape of the experimental Cotton effects with the calculated spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.netacs.org
VCD, the vibrational analogue of ECD, provides similar stereochemical information by measuring the differential absorption of circularly polarized infrared radiation. It can be particularly useful for molecules with flexible structures. researchgate.net
Crystallographic Studies for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If a single crystal of sufficient quality of this compound can be grown, X-ray diffraction analysis can provide a wealth of information, including:
Precise Bond Lengths and Angles: Unambiguous measurement of all bond distances and angles in the solid state.
Conformation: The exact spatial arrangement of the atoms, revealing the preferred conformation of the molecule in the crystal lattice.
Intermolecular Interactions: Detailed insights into how the molecules are packed in the crystal, including hydrogen bonding patterns involving the hydroxyl and ester groups.
Absolute Stereochemistry: For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenters without ambiguity. nih.gov This provides an independent and powerful confirmation of the results obtained from chiroptical spectroscopy.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov While obtaining a suitable crystal can be a significant challenge, the detailed and unambiguous structural data it provides is unparalleled. nih.gov As of the current literature survey, no public crystallographic data for this compound is available.
Theoretical and Computational Chemistry Studies of Methyl 2 Hydroxyhex 3 Enoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for investigating the electronic structure and reactivity of organic molecules. nrel.govwikipedia.org These methods can provide deep insights into reaction mechanisms and predict various spectroscopic properties.
DFT calculations can be employed to model the reaction pathways of Methyl 2-hydroxyhex-3-enoate in various chemical transformations. For instance, the reactivity of the carbon-carbon double bond in reactions such as hydrogenation, epoxidation, or hydroboration can be investigated. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.
For example, a hypothetical DFT study on the epoxidation of this compound with a peroxy acid would involve locating the transition state structure for the oxygen transfer. The calculated activation barrier would provide an estimate of the reaction rate. Furthermore, the stereoselectivity of the reaction, leading to either the syn or anti epoxide, could be predicted by comparing the activation energies of the diastereomeric transition states. Such studies on similar unsaturated esters have demonstrated the utility of DFT in predicting reaction outcomes. researchgate.netmdpi.com
Hypothetical Reaction Coordinate for the Epoxidation of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Peroxy Acid) | 0.0 |
| Transition State 1 (syn-attack) | +15.2 |
| Intermediate 1 | -5.8 |
| Transition State 2 (anti-attack) | +16.5 |
| Intermediate 2 | -4.9 |
| Products (syn-epoxide + Acid) | -45.3 |
| Products (anti-epoxide + Acid) | -44.1 |
Note: This data is hypothetical and for illustrative purposes.
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, are highly effective for predicting NMR chemical shifts. acs.orgnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be predicted. aps.org These predictions are invaluable for confirming the structure of newly synthesized compounds or for assigning ambiguous signals in experimental spectra. mdpi.comnih.gov
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. uow.edu.au For a molecule like this compound, with its various functional groups, DFT calculations can help in the precise assignment of both ¹H and ¹³C NMR signals.
Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| H1 (CH₃-ester) | 3.72 | 3.70 |
| H2 (CH-OH) | 4.35 | 4.33 |
| H3 (C=CH) | 5.68 | 5.65 |
| H4 (C=CH) | 5.89 | 5.86 |
| H5 (CH₂) | 2.15 | 2.12 |
| H6 (CH₃) | 0.98 | 0.95 |
Note: This data is hypothetical and for illustrative purposes.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and interactions with other molecules. nih.govnih.gov
Due to the presence of several single bonds, this compound can adopt a multitude of conformations. Conformational analysis aims to identify the low-energy conformations and understand the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields or more accurate quantum mechanical methods. mdpi.comtandfonline.com
The results of a conformational analysis are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its geometry. nih.govsoton.ac.uknih.gov Identifying the global minimum and other low-energy conformers is crucial, as these are the most likely structures to be observed experimentally and to participate in chemical reactions or biological interactions.
The chiral nature and functionality of this compound make it a potential substrate for various enzymes, such as lipases or esterases, which are often used in biocatalysis. emerginginvestigators.orgmdpi.commdpi.com Molecular docking simulations can be used to predict the binding mode of this compound within the active site of an enzyme. nih.govnih.govnih.govmdpi.comresearchgate.netchemrevlett.com These simulations provide a static picture of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.
To gain a more dynamic understanding of the binding process and the catalytic mechanism, molecular dynamics (MD) simulations can be performed. acs.org MD simulations track the movement of all atoms in the system over time, providing insights into the flexibility of both the ligand and the enzyme and how they adapt to each other upon binding. This information is critical for understanding enzyme specificity and for designing new biocatalysts. acsgcipr.org
In Silico Design of Novel this compound Derivatives
Computational methods can be used to design novel derivatives of this compound with desired properties. frontiersin.org For example, if this molecule were found to be a substrate for a particular enzyme, in silico methods could be used to design derivatives that act as inhibitors. nih.govacs.org This could involve modifying the structure to enhance binding affinity or to introduce a group that reacts with a catalytic residue in the enzyme's active site.
Structure-based drug design would involve using the three-dimensional structure of the target enzyme to design complementary ligands. Quantitative structure-activity relationship (QSAR) studies could also be employed to build models that correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, untested compounds, thereby guiding synthetic efforts.
Applications of Methyl 2 Hydroxyhex 3 Enoate in Complex Chemical Synthesis
Precursor in Natural Product Synthesis and Analogues
The unique arrangement of functional groups in Methyl 2-hydroxyhex-3-enoate and its isomers makes them attractive starting materials for the synthesis of natural products and their analogues. The hydroxyl and ester functionalities provide handles for a variety of chemical transformations, while the carbon-carbon double bond allows for additions and modifications to the carbon skeleton.
Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. db-thueringen.de They are biosynthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units. db-thueringen.denih.gov The resulting β-hydroxy or β-keto functionalities are key features of polyketide intermediates. nih.gov
While direct utilization of this compound as a precursor in published polyketide syntheses is not extensively documented, its structural motifs are archetypal for polyketide synthons. For instance, the initiation of polyketide biosynthesis can involve the methyl esterification of a malonyl-acyl carrier protein, a reaction that highlights the role of methyl esters in these pathways. nih.gov Furthermore, research into PKS/FAS (fatty acid synthase) hybrids demonstrates the potential for incorporating novel, functionalized extender units into growing polyketide chains. nih.gov
The chemoenzymatic synthesis of the natural product Rugulactone provides a compelling example of how a regioisomeric structure, (S)-Methyl 3-hydroxyhex-5-enoate, is employed as a key chiral building block. mdpi.com This underscores the synthetic potential of hydroxylated hexenoate esters in constructing complex polyketide-derived natural products.
Table 1: Relevance of Hexenoate Structures in Polyketide Synthesis
| Feature of Hexenoate Esters | Relevance to Polyketide Synthesis | Example from Related Compounds | Citation |
|---|---|---|---|
| Hydroxy Group | Mimics the β-hydroxy group formed during PKS chain elongation. | The 3-hydroxy group of (S)-Methyl 3-hydroxyhex-5-enoate is crucial for the synthesis of Rugulactone. | mdpi.com |
| Methyl Ester | Can serve as a protecting group or an initial building block in biosynthetic pathways. | On-line methyl esterification of malonyl-ACP initiates some polyketide biosynthetic pathways. | nih.gov |
| Unsaturated Bond | Allows for further functionalization and chain extension, common in polyketide maturation. | The terminal alkene in (S)-Methyl 3-hydroxyhex-5-enoate is used in a Grubbs' cross-metathesis reaction. | mdpi.com |
| Chirality | The stereochemistry of hydroxyl and alkyl-branched centers is critical for the bioactivity of polyketides. | Enantiopure (S)-Methyl 3-hydroxyhex-5-enoate is produced via enzymatic reduction for use as a chiral synthon. | mdpi.com |
The stereocontrolled synthesis of complex molecules is a cornerstone of modern organic chemistry. Chiral building blocks containing multiple functional groups are highly sought after for their ability to introduce stereocenters and provide pathways for subsequent transformations.
This compound possesses an allylic alcohol moiety, a privileged functional group in stereoselective synthesis. While specific total syntheses employing this exact molecule are not widely reported, the utility of closely related structures is well-established. For example, the synthesis of chiral building blocks for oxygenated terpenoids has been achieved using a more substituted derivative, Methyl [2R,2(1S),3R]-2-(1-Methylcyclohex-2-en-1-yl)-3-methyl-2-hydroxyhex-5-enoate, demonstrating the value of this structural class. acs.org
A pertinent case study is the chemoenzymatic synthesis of the natural product Rugulactone, which relies on the enantiomerically pure (S)-Methyl 3-hydroxyhex-5-enoate. mdpi.com The synthesis showcases how the functionalities of a hydroxyhexenoate ester can be strategically employed:
The hydroxyl group is a product of a stereoselective enzymatic reduction. mdpi.com
The terminal double bond is utilized in a key carbon-carbon bond-forming reaction (cross-metathesis). mdpi.com
The ester provides a handle for subsequent lactonization. mdpi.com
This approach highlights the synthetic power of such building blocks in constructing complex natural product frameworks with high stereochemical control.
Building Block for Medicinal Chemistry and Pharmaceutical Intermediates
The search for new therapeutic agents often relies on the synthesis of novel molecular scaffolds. Chiral building blocks that can be elaborated into diverse structures are fundamental to medicinal chemistry and drug discovery. nih.gov this compound is classified as a pharmaceutical intermediate, indicating its role in the synthesis of more complex, potentially bioactive molecules. bldpharm.com
The value of related hydroxyhexenoate structures is evident in the synthesis of major drug classes. A notable example is the use of Methyl (3R)-3-hydroxyhex-5-enoate as a precursor for creating chiral analogues of mevinic acids. researchgate.net Mevinic acids form the core structure of statins, a class of cholesterol-lowering drugs that are among the most prescribed medications worldwide.
The synthesis of these analogues demonstrates the strategic importance of the functional groups found in hydroxyhexenoate esters for building the pharmacophores of medicinally active compounds.
Table 2: Application of Related Hexenoate Esters in Medicinal Chemistry
| Compound Type | Application / Target Class | Key Synthetic Role of Hexenoate | Citation |
|---|---|---|---|
| Chiral Hydroxyhexenoate Esters | Pharmaceutical Building Blocks | Serve as versatile starting materials for various medicinal compounds. | nih.gov |
| Methyl (3R)-3-hydroxyhex-5-enoate | Mevinic Acid Analogues (Statins) | Provides the chiral hydroxy-alkene side chain crucial for the pharmacophore. | researchgate.net |
| Methyl 5-aryl-4-hydroxyhex-2(E)-enoate | Bisabolane-type Sesquiterpenes | Acts as a chiral synthon for natural products with potential bioactivity. | umsl.edu |
Development of Agrochemical and Fine Chemical Compounds
The fine chemical industry produces complex, pure chemical substances, including those used in agriculture. The development of new agrochemicals, such as herbicides, insecticides, and fungicides, requires the synthesis and screening of novel molecular structures. While specific applications of this compound in the synthesis of commercial agrochemicals are not detailed in the literature, its characteristics as a chiral building block make it a molecule of interest.
The synthesis of active agrochemical ingredients often involves multi-step sequences to build complex target molecules. google.com Versatile synthons that can introduce stereocenters and be readily functionalized are valuable for creating libraries of candidate compounds for biological screening. The combination of an allylic alcohol and an unsaturated ester in this compound provides multiple reaction sites for diversification, fitting the profile of a useful intermediate in fine chemical and agrochemical research.
Role as a Monomer or Co-monomer in Advanced Polymer Chemistry
Advanced materials with tailored properties are critical for numerous technologies. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable porosity. rsc.orgliverpool.ac.uk These features make them promising materials for applications in gas storage, catalysis, and sensing.
The properties of a COF are directly determined by the geometry and functionality of its monomeric building blocks. liverpool.ac.uk Consequently, the design and synthesis of new monomers is a key driver of innovation in this field. This compound has been identified as a potential organic monomer for COFs and a material building block in polymer science. bldpharm.com
The bifunctional nature of this compound makes it an attractive candidate for polymerization. The hydroxyl group and the activated double bond/ester moiety can participate in different types of polymerization reactions, potentially leading to polymers with novel topologies and functionalities. The inherent chirality of the molecule could also be exploited to create chiral polymers or frameworks, which are of great interest for enantioselective separations and catalysis.
Table 3: Potential of this compound as a Monomer
| Monomer Characteristic | Relevance to Advanced Polymer Chemistry | Potential Application | Citation |
|---|---|---|---|
| Bifunctionality (Hydroxy + Alkene/Ester) | Allows for step-growth or chain-growth polymerization to form linear or cross-linked polymers. | Synthesis of polyesters, polyethers, or vinyl-type polymers. | bldpharm.com |
| Defined Geometry | Can act as a linker to connect nodes in the construction of Covalent Organic Frameworks (COFs). | Building block for 3D COFs with new topologies. | bldpharm.comrsc.orgliverpool.ac.uk |
| Chirality | Can impart chirality to the resulting macromolecular structure. | Development of materials for enantioselective catalysis or separations. | nih.gov |
| Reactive Sites for Post-Synthetic Modification | The double bond or hydroxyl group could be modified after polymerization to tune material properties. | Functionalization of porous materials or polymer surfaces. | |
Future Perspectives and Emerging Research Avenues for Methyl 2 Hydroxyhex 3 Enoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of Methyl 2-hydroxyhex-3-enoate could be significantly enhanced by the adoption of flow chemistry and automated synthesis. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. For a compound like this compound, a flow chemistry approach could enable precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities.
Automated synthesis platforms, integrated with design of experiment (DoE) software, could rapidly screen various catalysts, solvents, and reaction conditions to optimize the synthesis of this compound. This high-throughput approach would accelerate the discovery of efficient and sustainable synthetic routes.
Hypothetical Flow Synthesis Parameters for α-Hydroxy-β,γ-Unsaturated Esters:
| Parameter | Potential Range | Significance for this compound |
| Temperature | -20°C to 100°C | Control of reaction kinetics and prevention of side reactions. |
| Pressure | 1 to 10 bar | Can influence reaction rates and prevent solvent boiling. |
| Residence Time | 1 to 30 minutes | Optimization of conversion and yield. |
| Catalyst | Immobilized organocatalysts or metal complexes | Enables catalyst recycling and simplifies product purification. |
| Solvent | Acetonitrile, THF, Methanol (B129727) | Solubilization of reagents and influence on reaction pathways. |
Exploration of Bio-Inspired Synthetic Strategies
Nature provides a vast blueprint for the synthesis of complex molecules with high stereoselectivity. Bio-inspired synthetic strategies, particularly enzymatic catalysis, could offer a green and efficient route to enantiomerically pure this compound. Enzymes such as lipases, esterases, or dehydrogenases could be employed for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of the desired stereoisomer.
Future research could focus on identifying or engineering enzymes that exhibit high activity and selectivity for substrates structurally similar to the precursors of this compound. Immobilization of these enzymes would further enhance their stability and reusability, making the process more economically viable.
Advanced Materials Science Applications beyond Polymers
While unsaturated esters are common monomers in polymer chemistry, the unique combination of a hydroxyl group and a double bond in this compound opens up possibilities for its use in other advanced materials. The hydroxyl group can serve as a handle for further functionalization or as a site for hydrogen bonding, which could be exploited in the design of supramolecular structures or functional coatings.
The double bond could participate in various chemical transformations, such as click chemistry reactions or metathesis, to graft the molecule onto surfaces or to create well-defined molecular architectures. Potential applications could include the development of novel surfactants, liquid crystals, or as a component in stimuli-responsive materials.
Development of High-Throughput Screening for Catalytic Discoveries
The discovery of novel and efficient catalysts for the synthesis of this compound could be greatly accelerated by the use of high-throughput screening (HTS) techniques. chemcopilot.com HTS allows for the rapid and parallel testing of large libraries of potential catalysts under various reaction conditions. chemcopilot.com This approach is particularly valuable for identifying catalysts that can control the stereochemistry of the molecule, leading to the selective synthesis of a specific enantiomer or diastereomer.
By combining HTS with advanced analytical techniques such as mass spectrometry and chromatography, researchers can quickly identify "hits" – catalyst candidates that show promising activity. These hits can then be further optimized to develop highly efficient and selective catalytic systems for the synthesis of this compound and related compounds.
Multidisciplinary Research at the Interface of Chemistry and Materials Science
The full potential of this compound is most likely to be realized through multidisciplinary research that bridges the gap between synthetic chemistry and materials science. Chemists can focus on developing novel and efficient synthetic routes to this compound and its derivatives, while materials scientists can explore how its unique molecular structure can be translated into materials with desired properties.
Collaborative efforts could lead to the design and synthesis of new functional materials where this compound serves as a key building block. This could involve its incorporation into metal-organic frameworks (MOFs), its use as a precursor for functional nanoparticles, or its application in the development of advanced adhesives and composites. Such a synergistic approach will be crucial for unlocking the full application spectrum of this versatile chemical compound.
Q & A
Q. What are the standard protocols for synthesizing Methyl 2-hydroxyhex-3-enoate in laboratory settings?
Answer: Synthesis typically involves esterification under acidic or enzymatic conditions. Key steps include:
- Reaction Setup : Combine the hydroxy acid precursor (e.g., 2-hydroxyhex-3-enoic acid) with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or lipase enzymes.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the ester.
- Validation : Confirm purity via thin-layer chromatography (TLC) and NMR spectroscopy.
Example Reaction Conditions (based on analogous esters in and ):
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | Methanol | Reflux | ~65-70% |
| Lipase B | Toluene | 40°C | ~50-60% |
Optimize parameters like catalyst loading, reaction time, and solvent polarity to improve yields .
Q. What safety precautions are necessary when handling this compound?
Answer:
- Skin Protection : Use nitrile gloves inspected for integrity; employ proper glove removal techniques to avoid contamination .
- Respiratory Protection : Use fume hoods or N95 masks if aerosolization is possible.
- Waste Disposal : Follow institutional guidelines for ester-containing waste to prevent environmental release .
Q. How is the crystal structure of this compound determined experimentally?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
- Structure Solution : Apply direct methods (e.g., SHELXD) for phase determination .
- Refinement : Optimize parameters (bond lengths, angles) using SHELXL .
- Visualization : Generate ORTEP diagrams to illustrate thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?
Answer:
- Cross-Validation : Compare NMR-derived dihedral angles with SC-XRD results to identify conformational flexibility.
- Polymorphism Screening : Recrystallize under varied solvents/temperatures to detect alternative crystal forms .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .
Q. What strategies optimize stereochemical purity during the synthesis of this compound?
Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) to favor the desired stereoisomer.
- Chromatographic Separation : Employ chiral stationary phases (e.g., amylose-based columns) for resolution of racemic mixtures.
- Dynamic Kinetic Resolution : Combine lipases with racemization catalysts to enhance enantiomeric excess .
Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular design?
Answer:
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to identify recurring patterns .
- Energy Frameworks : Utilize CrystalExplorer to quantify interaction energies and prioritize dominant H-bonds in crystal packing .
- Co-crystallization : Introduce complementary H-bond donors/acceptors (e.g., urea derivatives) to engineer desired lattice architectures .
Methodological Considerations
Q. How should researchers validate the structural refinement of this compound using crystallographic software?
Answer:
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
Answer:
- LogP Estimation : Use ChemAxon or ACD/Labs to predict partition coefficients.
- pKa Calculation : Employ MarvinSketch or SPARC for acid dissociation constants.
- Spectra Simulation : Leverage ADF or ORCA for IR/NMR chemical shift predictions .
Data Contradiction Analysis
Q. How to address conflicting reactivity data in ester hydrolysis studies of this compound?
Answer:
- Condition Screening : Replicate experiments under varying pH, temperature, and solvent polarities to identify outlier conditions.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O in hydrolysis) to distinguish between acid/base-catalyzed pathways .
- Statistical Analysis : Apply ANOVA to assess reproducibility across independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
